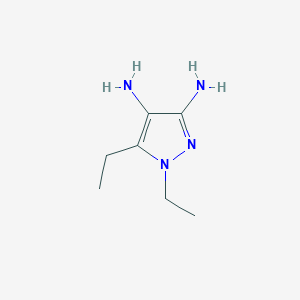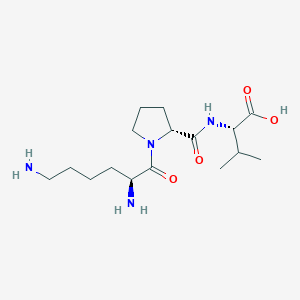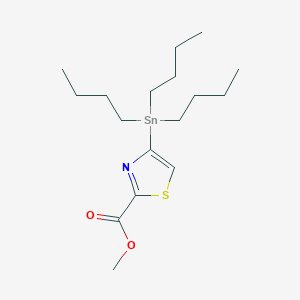
1,5-Diethylpyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethylpyrazole-3,4-diamine (DEPD) is a heterocyclic organic compound with a molecular formula C8H14N4. It is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DEPD is known for its remarkable properties such as high thermal stability, excellent solubility, and low toxicity, which make it an ideal candidate for numerous applications.
Mecanismo De Acción
The mechanism of action of 1,5-Diethylpyrazole-3,4-diamine is not fully understood, but it is believed to function through its ability to scavenge free radicals and inhibit oxidative stress. 1,5-Diethylpyrazole-3,4-diamine has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. Furthermore, 1,5-Diethylpyrazole-3,4-diamine has been found to chelate heavy metal ions, which can lead to their removal from the body.
Biochemical and Physiological Effects
1,5-Diethylpyrazole-3,4-diamine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can lead to a decreased risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. 1,5-Diethylpyrazole-3,4-diamine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can lead to the suppression of tumor growth. Additionally, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Diethylpyrazole-3,4-diamine has several advantages for use in lab experiments, including its high stability, low toxicity, and excellent solubility. However, it also has some limitations, including its relatively high cost and limited availability. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit some cytotoxicity towards normal cells, which may limit its potential applications in certain fields of research.
Direcciones Futuras
1,5-Diethylpyrazole-3,4-diamine has several potential future directions for research. One potential area of research is the development of 1,5-Diethylpyrazole-3,4-diamine-based anticancer drugs, which can target specific cancer cells while minimizing toxicity towards normal cells. Another potential area of research is the use of 1,5-Diethylpyrazole-3,4-diamine as a chelating agent for the removal of heavy metal ions from the body. Moreover, the synthesis of novel 1,5-Diethylpyrazole-3,4-diamine derivatives with enhanced properties and potential applications in various fields of research is an area of ongoing research.
Conclusion
In conclusion, 1,5-Diethylpyrazole-3,4-diamine is a heterocyclic organic compound with potential applications in various fields of scientific research. Its remarkable properties such as high thermal stability, excellent solubility, and low toxicity make it an ideal candidate for numerous applications. 1,5-Diethylpyrazole-3,4-diamine has been extensively studied for its potential applications in fields such as medicinal chemistry, corrosion inhibition, and heavy metal ion chelation. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The future directions for 1,5-Diethylpyrazole-3,4-diamine research include the development of 1,5-Diethylpyrazole-3,4-diamine-based anticancer drugs and the synthesis of novel 1,5-Diethylpyrazole-3,4-diamine derivatives with enhanced properties and potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1,5-Diethylpyrazole-3,4-diamine can be achieved through various methods, including the reaction between ethyl hydrazine and acetylacetone in the presence of a catalyst, or the reaction between ethyl hydrazine and ethyl acetoacetate. However, the most commonly used method involves the reaction between ethyl hydrazine and 3,4-diaminopyrazole in the presence of ethanol and an acid catalyst to yield 1,5-Diethylpyrazole-3,4-diamine.
Aplicaciones Científicas De Investigación
1,5-Diethylpyrazole-3,4-diamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit remarkable properties such as antioxidant, anti-inflammatory, and anticancer activities. 1,5-Diethylpyrazole-3,4-diamine has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to act as a chelating agent for heavy metal ions. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in medicinal chemistry.
Propiedades
Número CAS |
199341-25-8 |
|---|---|
Nombre del producto |
1,5-Diethylpyrazole-3,4-diamine |
Fórmula molecular |
C7H14N4 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,5-diethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-3-5-6(8)7(9)10-11(5)4-2/h3-4,8H2,1-2H3,(H2,9,10) |
Clave InChI |
SJECXZKFQCEPRY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NN1CC)N)N |
SMILES canónico |
CCC1=C(C(=NN1CC)N)N |
Sinónimos |
1H-Pyrazole-3,4-diamine, 1,5-diethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)





![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)


